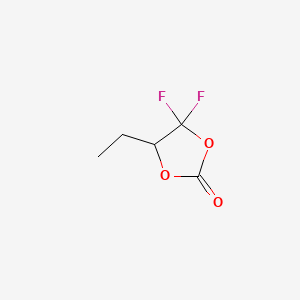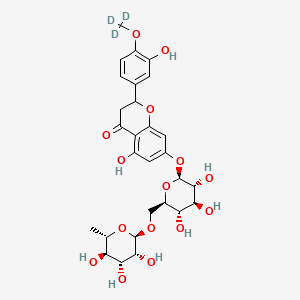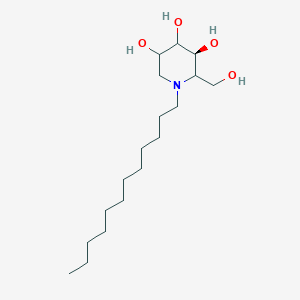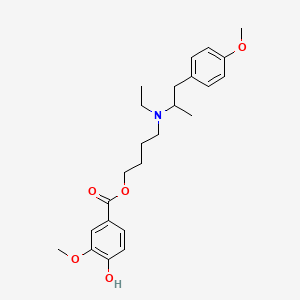
5-Ethyl-4,4-difluoro-1,3-dioxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-4,4-difluoro-1,3-dioxolan-2-one is an organic compound with the molecular formula C5H6F2O3 It is a derivative of dioxolanone, characterized by the presence of two fluorine atoms and an ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-4,4-difluoro-1,3-dioxolan-2-one typically involves the fluorination of 4,5-dichloro-1,3-dioxolan-2-one. The process includes the following steps:
Starting Material: 4,5-dichloro-1,3-dioxolan-2-one is used as the starting material.
Fluorination Reaction: The compound undergoes a fluorine-chloride substitution reaction with a fluorinating agent in the presence of an acid-binding agent.
Reaction Conditions: The reaction is carried out in an organic ether solvent under mild conditions, making it suitable for industrial production.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high selectivity and yield, ensuring the efficient production of the compound for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Ethyl-4,4-difluoro-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of new compounds with altered properties.
Common Reagents and Conditions:
Substitution: Reagents such as nucleophiles can be used for substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while reduction and oxidation reactions produce different functionalized compounds .
Applications De Recherche Scientifique
5-Ethyl-4,4-difluoro-1,3-dioxolan-2-one has several scientific research applications:
Battery Technology: It is used as a film-forming additive in lithium-ion batteries to improve electrochemical performance and safety
Materials Science: The compound is investigated for its potential in developing new materials with unique properties.
Chemistry: It serves as a reagent in various chemical reactions and synthesis processes.
Biology and Medicine: Research is ongoing to explore its potential biological and medicinal applications, although specific uses are still under investigation
Mécanisme D'action
The mechanism of action of 5-Ethyl-4,4-difluoro-1,3-dioxolan-2-one involves its interaction with molecular targets and pathways:
Solid Electrolyte Interphase (SEI) Formation: In lithium-ion batteries, the compound forms a thin, stable SEI layer on the anode surface, enhancing battery performance.
Electrochemical Reactions: It participates in electrochemical reactions that improve the cycling efficiency and discharge capacity retention of batteries.
Comparaison Avec Des Composés Similaires
4,5-Difluoro-1,3-dioxolan-2-one: A closely related compound with similar applications in battery technology.
Fluoroethylene Carbonate: Another fluorinated dioxolanone derivative used in similar contexts.
Uniqueness: 5-Ethyl-4,4-difluoro-1,3-dioxolan-2-one is unique due to the presence of the ethyl group, which can influence its chemical properties and reactivity. This structural difference can lead to variations in its performance and applications compared to other similar compounds .
Propriétés
Formule moléculaire |
C5H6F2O3 |
|---|---|
Poids moléculaire |
152.10 g/mol |
Nom IUPAC |
5-ethyl-4,4-difluoro-1,3-dioxolan-2-one |
InChI |
InChI=1S/C5H6F2O3/c1-2-3-5(6,7)10-4(8)9-3/h3H,2H2,1H3 |
Clé InChI |
KFYLFVJHIDSAGW-UHFFFAOYSA-N |
SMILES canonique |
CCC1C(OC(=O)O1)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[Asp371] Tyrosinase(369-377),human](/img/structure/B13839316.png)
![1-[(2R,3S,4S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13839318.png)
![8-Bromo-11-(1-methylpiperidin-4-yl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ol](/img/structure/B13839320.png)


![Bis-N-[5-(4-Bromophenyl)-6-chloropyrimidin-4-yl]-N'-propylsulfuric Diamide](/img/structure/B13839335.png)
![sodium;[(3R,7R,8S,11S)-5,5,11-trimethyl-2,4,6,10,12-pentaoxatricyclo[7.4.0.03,7]tridecan-8-yl] sulfate](/img/structure/B13839350.png)



![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[3-[hydroxy(phenyl)methyl]phenyl]propanoyloxy]oxane-2-carboxylic acid](/img/structure/B13839359.png)

![4-Pyridin-1-ium-4-yl-1-[[2-[(4-pyridin-1-ium-4-ylpyridin-1-ium-1-yl)methyl]phenyl]methyl]pyridin-1-ium;dihexafluorophosphate](/img/structure/B13839370.png)
![2-[(2-Chlorophenyl)-beta-hydroxy-methyl]-4-[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]-3-oxobutanoic Acid Ethyl Ester](/img/structure/B13839371.png)
